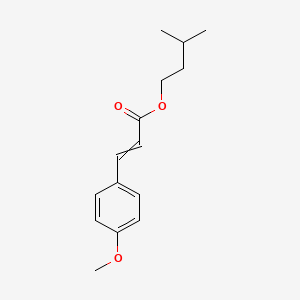

Isopentyl 4-methoxycinnamate

Description

General Overview of Cinnamate (B1238496) Ester Derivatives in Contemporary Research

Cinnamate esters, derivatives of cinnamic acid, represent a significant class of compounds that have garnered considerable attention across various scientific fields, including pharmaceutical, food, and chemical sectors. beilstein-journals.org These esters are characterized by an aromatic ring connected to a propenoic acid ester group. Their structural versatility allows for a wide range of derivatives, which are synthesized through methods like Fischer esterification, Heck reaction, and Knoevenagel condensation. bohrium.com

In contemporary research, cinnamate esters are investigated for a broad spectrum of biological activities. beilstein-journals.org They are recognized for their potential antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. bohrium.comontosight.ai The antioxidant capacity is often linked to the substitution pattern on the aromatic ring, particularly the presence of hydroxyl or methoxy (B1213986) groups, while the olefinic bond can contribute to radical stabilization. mdpi.com The esterification of phenolic acids like cinnamic acid can enhance their lipophilicity, which is a desirable trait for applications in food preservation to prevent lipid oxidation and in cosmetics. ugal.rosanu.ac.rs

Furthermore, the synthetic accessibility and diverse functionalities of cinnamate esters make them valuable building blocks in organic synthesis and medicinal chemistry. acs.org Research focuses on developing more efficient, selective, and environmentally sustainable synthetic routes, including enzymatic processes. beilstein-journals.orgsanu.ac.rs These compounds are also of interest in the fragrance industry due to their pleasant aromatic profiles. ontosight.ai

Research Significance of Isopentyl 4-methoxycinnamate within Academic Disciplines

This compound, also known as amiloxate (B135550), is the ester formed from 4-methoxycinnamic acid and isopentyl alcohol. mdpi.com It is a compound of specific interest within academic research, primarily for its properties as an ultraviolet (UV) light filter and its synthesis via both chemical and biotechnological routes. This compound is found naturally in the rhizomes of plants like Kaempferia galangal, which has spurred research into its natural production. cosmeticsandtoiletries.comgoogle.com

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to its research and applications. It is a viscous liquid at room temperature and is insoluble in water. echemi.com Its molecular structure is key to its function as a UV absorber.

| Property | Value | Source(s) |

| Molecular Formula | C15H20O3 | cymitquimica.comnih.govbiosynth.com |

| Molecular Weight | 248.32 g/mol | cymitquimica.comnih.govbiosynth.com |

| Appearance | Light yellow viscous liquid | echemi.com |

| Boiling Point | 158°C at 0.7 mmHg | echemi.com |

| Density | ~1.0 g/cm³ | echemi.com |

| Water Solubility | Insoluble | echemi.com |

| Refractive Index | 1.524 | echemi.com |

| CAS Number | 71617-10-2 | echemi.comnih.govbiosynth.com |

Synthesis Research

The synthesis of this compound is a significant area of academic inquiry, with a focus on green chemistry and biotechnological methods.

Enzymatic Synthesis : A prominent research avenue is the enzymatic synthesis of cinnamate esters. nih.gov Studies have demonstrated the successful transesterification of natural ethyl p-methoxycinnamate with natural alcohols using enzymes. google.com Lipases, such as Novozym 435, are often used as biocatalysts for the esterification of p-methoxycinnamic acid. nih.gov These biocatalytic processes are pursued because they can be performed with natural substrates to produce a "natural" version of the compound, which is of interest for certain cosmetic applications. cosmeticsandtoiletries.com

Chemical Synthesis : Traditional chemical synthesis methods are also studied. These include phase-transfer catalysis, which has been shown to be effective for producing cinnamate esters under mild, solvent-free conditions using microwave irradiation. researchgate.net Other approaches involve activating the carboxylic acid or using catalytic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). beilstein-journals.org

Research into Photoprotective and Biological Activity

The primary academic interest in this compound stems from its application as a photoprotective agent.

UV Absorption : It is an effective UVB absorber, with a maximum absorption wavelength of 308 nm. mdpi.com The unsaturated bond between the aromatic ring and the carboxyl group enhances its capacity to absorb UV radiation. mdpi.com Its photoprotective mechanism is a subject of advanced computational studies, which scrutinize its photophysical and photochemical decay paths after UV excitation. acs.org

Anti-inflammatory Activity : Beyond its role as a UV filter, research has identified that this compound possesses anti-inflammatory properties. selleckchem.comchemsrc.com Studies have shown its ability to inhibit edema, indicating a recognized anti-inflammatory effect. chemsrc.com

Other Research Applications : The compound's fluorescent properties have also been noted, making it a molecule of interest for specific analytical applications. biosynth.com Furthermore, its potential to bioaccumulate in aquatic environments has been evaluated using (Q)SAR models to assess its environmental profile. europa.eu

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046055 | |

| Record name | Amiloxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71617-10-2 | |

| Record name | Isoamyl p-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71617-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Research for Isopentyl 4 Methoxycinnamate

Direct Esterification Pathways

Direct esterification involves the reaction of 4-methoxycinnamic acid with isopentyl alcohol, typically in the presence of an acid catalyst. This method is a common and straightforward approach for producing cinnamate (B1238496) esters. wvu.eduthermofisher.com

Catalytic Approaches and Reagent Considerations

The most common catalytic approach for the direct synthesis of isopentyl 4-methoxycinnamate is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This reaction involves heating a mixture of 4-methoxycinnamic acid and isopentyl alcohol with a strong acid catalyst. wvu.edumasterorganicchemistry.com

Catalysts:

Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst due to its effectiveness and low cost. wvu.eduthermofisher.com

Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is another common catalyst, often considered easier to handle than sulfuric acid. researchgate.net

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive alcohol) is used, and the water formed during the reaction is typically removed. organic-chemistry.orgtamu.edu

Table 1: Comparison of Catalysts in Fischer Esterification for Cinnamate Esters

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Refluxing alcohol, excess alcohol as solvent tamu.edu | Low cost, high catalytic activity tamu.edu | Corrosive, harsh reaction conditions, potential for side reactions |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap to remove water researchgate.net | Solid, easier to handle than H₂SO₄, effective organic-chemistry.org | Higher cost than H₂SO₄ |

| Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Fixed-bed reactors, temperatures of 50-80°C researchgate.net | Recyclable, reduced corrosion, simplified product purification researchgate.net | Can have lower activity than homogeneous catalysts, potential for diffusion limitations with larger molecules medchemexpress.com |

Advanced Solvent Systems in Ester Synthesis

To address environmental concerns and improve reaction efficiency, research has explored the use of advanced solvent systems for esterification reactions, moving away from traditional volatile organic compounds.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are valued for their low vapor pressure, thermal stability, and tunable properties. nih.gov In the context of ester synthesis, certain acidic ILs can catalyze the reaction while providing a non-volatile reaction medium. For instance, Brønsted acidic ionic liquids have been successfully used for the synthesis of benzyl (B1604629) cinnamate, demonstrating high yields and the potential for catalyst recycling. researchgate.net Research has also shown that lipases, enzymes used in biocatalysis, exhibit enhanced activity and stability in certain ionic liquids for ester synthesis. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, low-cost, and easy to prepare. nih.gov Acidic DESs, such as those prepared from choline (B1196258) chloride and p-toluenesulfonic acid, have been shown to be effective catalysts for transesterification reactions to produce biodiesel. nih.gov Their application in the direct esterification of cinnamic acid derivatives is a promising area of green chemistry. For example, a DES formed from racemic menthol (B31143) and lauric acid has been used as both the reaction medium and a substrate for enzymatic esterification. researchgate.net

Table 2: Advanced Solvent Systems for Esterification

| Solvent System | Example | Potential Advantages for this compound Synthesis |

| Ionic Liquids (ILs) | 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) researchgate.net | Can act as both catalyst and solvent, low volatility, potential to enhance enzyme stability and activity. nih.govresearchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride:p-toluenesulfonic acid nih.gov | Biodegradable, low cost, can act as catalyst and solvent, potential for improved reaction rates. nih.govresearchgate.net |

Enzymatic Synthesis Strategies for Cinnamate Esters

Enzymatic synthesis offers a green alternative to chemical catalysis, operating under milder conditions and often with high selectivity, thus avoiding the formation of byproducts. Lipases are the most commonly used enzymes for esterification and transesterification reactions. researchgate.net

The synthesis of this compound can be achieved via lipase-catalyzed transesterification. A German patent describes a process where ethyl p-methoxycinnamate, which can be naturally sourced from Kaempferia galanga, is reacted with isopentyl alcohol in the presence of a lipase (B570770). researchgate.net This method is particularly valuable for producing a "natural" version of the compound, as both the starting ester and the alcohol can be from natural origins. researchgate.net

Several lipases are effective for this transformation, including those from Candida antarctica (immobilized as Novozym 435), Mucor miehei, and Aspergillus oryzae. The reaction is typically carried out in an organic solvent like n-hexane at temperatures between 30°C and 60°C. researchgate.net

Table 3: Enzymatic Synthesis of this compound via Transesterification

| Enzyme Source | Reaction Conditions | Conversion Rate | Reference |

| Lipase from Candida antarctica (Novozym 435) | 15 ml n-hexane, 30°C, 7 days | 91% | researchgate.net |

| Lipase from Aspergillus oryzae (SP 524) | 2 ml n-hexane, 45°C, 10 days | 91.4% | researchgate.net |

| Lipase from Aspergillus oryzae (SP 525) | 2 ml n-hexane, 45°C, 10 days | 78.8% | researchgate.net |

Transesterification and Condensation Coupled Methodologies

Transesterification is an alternative pathway that involves converting one ester into another. For this compound, this typically means reacting a methyl or ethyl ester of 4-methoxycinnamic acid with isopentyl alcohol. researchgate.net This can be advantageous if the starting ester is more readily available or economical to produce.

One-Pot Synthetic Routes for Cinnamate Esters

A patented one-pot method for producing isooctyl p-methoxycinnamate, a structurally similar sunscreen agent, involves a transesterification followed by a condensation reaction. In this process, methyl acetate (B1210297) and isooctyl alcohol first undergo transesterification to form isooctyl acetate. Subsequently, in the same pot, a base-catalyzed condensation reaction with p-methoxybenzaldehyde yields the final product. google.com This strategy improves the utilization of the more expensive aldehyde starting material and avoids the use of additional solvents. google.com A similar one-pot strategy could conceivably be adapted for the synthesis of this compound.

Another approach involves the Horner-Wadsworth-Emmons reaction, where a phosphonate-stabilized carbanion reacts with an aldehyde. The synthesis of methyl-E-4-methoxycinnamate has been demonstrated by reacting p-anisaldehyde with trimethyl phosphonoacetate and sodium methoxide (B1231860) in methanol (B129727) in a one-pot procedure. wpmucdn.com This could be followed by a transesterification step with isopentyl alcohol to yield the desired product.

Process Optimization for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves adjusting various reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and energy consumption.

For Direct Esterification:

Molar Ratio: Using an excess of the alcohol (isopentyl alcohol) can shift the reaction equilibrium towards the ester product, thereby increasing the conversion of the carboxylic acid. masterorganicchemistry.com

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. Optimization is necessary to ensure a fast reaction without causing unwanted side reactions like dehydration of the alcohol or ether formation. researchgate.net

Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent degradation of reactants or products. The reaction is typically run at the reflux temperature of the alcohol or solvent. operachem.com

Water Removal: Continuous removal of water as it is formed is a critical factor in achieving high yields in Fischer esterification. organic-chemistry.org

For Transesterification: Process optimization for transesterification, particularly enzymatic methods, has been studied for related esters. For example, in the synthesis of octyl cinnamate, Response Surface Methodology (RSM) was used to optimize reaction temperature, time, and ultrasonic power, achieving a 93.8% molar conversion. nih.gov Key parameters for optimizing the enzymatic transesterification to this compound would include:

Enzyme Concentration: The amount of lipase directly affects the reaction rate.

Water Content: A small amount of water is often necessary for lipase activity, but excess water can promote the reverse hydrolysis reaction. nih.gov

Temperature: Each enzyme has an optimal temperature for activity and stability. For the lipases used in the synthesis of this compound, temperatures between 30-45°C were found to be effective. researchgate.net

Substrate Molar Ratio: The ratio of isopentyl alcohol to the starting ester can be increased to favor product formation. nih.gov

Table 4: Key Parameters for Optimization of Cinnamate Ester Synthesis

| Parameter | Effect on Reaction | Optimization Goal |

| Reactant Molar Ratio | Shifts reaction equilibrium | Maximize conversion of limiting reagent |

| Catalyst Concentration | Increases reaction rate | Achieve high rate without side reactions |

| Temperature | Affects reaction rate and enzyme stability | Maximize rate while maintaining catalyst/enzyme integrity |

| Water Removal | Drives equilibrium towards products (Esterification) | Maximize product yield |

| Solvent Choice | Affects solubility and catalyst/enzyme performance | Enhance reaction rate and simplify purification |

Oxidative Esterification Techniques for Cinnamate Derivatives

Traditional esterification methods, such as Fischer esterification, often involve the direct reaction of a carboxylic acid with an alcohol under acidic conditions. However, alternative pathways, including oxidative esterification, provide routes to cinnamate esters from different starting materials, such as cinnamyl alcohols or cinnamaldehydes. These methods can offer advantages in terms of substrate availability and reaction conditions.

One notable approach is the direct aerobic oxidative esterification of cinnamyl alcohol with various primary and secondary aliphatic alcohols. This reaction can be efficiently catalyzed by gold nanoparticles supported on a nanoporous polymer matrix dntb.gov.uaresearchgate.net. The process is a cascade reaction involving two main oxidation steps: the initial selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680), followed by the oxidative esterification of the aldehyde with an alcohol to form the final cinnamate ester researchgate.net. This method is valued for its high chemoselectivity dntb.gov.ua.

Another strategy involves the oxidative esterification of cinnamaldehyde. For instance, cinnamaldehyde can be conjugated with cellulose (B213188) in an ionic liquid through an oxidative esterification reaction to produce cellulose cinnamate researchgate.net. This type of reaction utilizes the aldehyde as an acyl donor. In other systems, catalysts such as sodium vanadate (B1173111) on molybdenum-doped porous carbon (Na4PMo11VO40) have been used for the one-pot oxidative esterification of aldehydes, achieving high conversion and selectivity nih.gov. These techniques represent modern, efficient routes to cinnamate derivatives, avoiding the need to first isolate the corresponding carboxylic acid.

| Starting Material | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Cinnamyl Alcohol | Gold Nanoparticles (AuNPs) on polymer support | High chemoselectivity; aerobic oxidation; cascade reaction. | dntb.gov.uaresearchgate.net |

| Cinnamaldehyde | Ionic Liquid (as solvent/catalyst) | Used for conjugation with polymers like cellulose. | researchgate.net |

| Benzaldehyde (related aldehyde) | Na4PMo11VO40 | High conversion and selectivity; one-pot synthesis. | nih.gov |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is driven by the desire to enhance or modify its inherent properties, such as UV absorption, antioxidant capacity, and physicochemical characteristics like solubility and photostability.

The design of new cinnamate derivatives is guided by established structure-activity relationships. Key modifications typically target the aromatic ring or the ester moiety.

Aromatic Ring Substitution: The antioxidant and anti-inflammatory properties of cinnamic acids are significantly influenced by substitutions on the aryl ring nih.gov. Adding electron-donating groups, such as additional methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, can increase the stability of the aryloxy radical that forms during H-atom abstraction. This enhanced stability leads to greater antioxidant activity mdpi.com. The position and number of these substituents are critical in tuning the compound's biological efficacy.

Ester Group Modification: The alcohol portion of the ester plays a crucial role in determining the molecule's physical properties, particularly its lipophilicity (oil solubility). Altering the alkyl chain length, such as from an ethyl group to a longer isopentyl or octyl group, modifies its solubility in cosmetic formulations mdpi.com. Furthermore, introducing different functional groups, such as sugar moieties, can create novel derivatives with unique properties, including potentially higher Sun Protection Factors (SPF) and improved antioxidant capabilities compared to traditional alkyl esters nih.gov. These modifications are essential for tailoring the molecule for specific applications, whether in skincare, pharmaceuticals, or materials science.

The double bond in the cinnamate structure can exist in two geometric forms: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is generally the more thermodynamically stable and is the form found in most natural and synthetically produced cinnamates. Standard synthesis methods like the Claisen condensation typically yield the (E)-isomer niscpr.res.in.

The synthesis of the less stable (Z)-isomer requires specific stereoselective methods that can overcome the thermodynamic preference for the (E)-form. Several advanced strategies have been developed to achieve this:

Nickel-Catalyzed Stereoinvertive Deoxygenation: This method provides a route to (Z)-cinnamate esters from readily available trans-3-arylglycidates. Using a catalyst system of nickel triflate and triphenylphosphine (B44618), this reaction proceeds with stereoinversion, converting the trans-epoxide precursor into the corresponding (Z)-alkene with high yields and good Z-selectivity researchgate.netorganic-chemistry.org.

E-to-Z Photoisomerization: The (E)-isomer of a cinnamate can be converted to the (Z)-isomer through photoisomerization. This process can be facilitated by photocatalysts under irradiation with light, such as blue LEDs, providing a direct method to access the (Z)-derivatives from their more common (E)-counterparts beilstein-journals.org.

Z-selective Olefination Reactions: Certain olefination reactions can be tuned to favor the formation of (Z)-alkenes. The Julia-Kocienski olefination, traditionally known for producing (E)-alkenes, has been modified to achieve high Z-selectivity by using N-sulfonylimines as electrophiles instead of aldehydes chemrxiv.orgnih.govchemrxiv.org. Similarly, variations of the Horner-Wadsworth-Emmons reaction using specific phosphonate (B1237965) reagents can also yield (Z)-2-aryl-substituted cinnamic acid esters with excellent Z-selectivity researchgate.net.

Partial Hydrogenation of Alkynes: A classic method for creating (Z)-alkenes is the partial hydrogenation of a corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst. This approach could be applied to synthesize (Z)-cinnamate esters from an appropriate alkyne precursor khanacademy.org.

| Method | Starting Material/Precursor | Key Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Stereoinvertive Deoxygenation | trans-3-Arylglycidates | Nickel triflate (Ni(OTf)₂), triphenylphosphine (PPh₃) | High Z-selectivity | researchgate.netorganic-chemistry.org |

| Photoisomerization | (E)-Cinnamate Ester | Photocatalyst, Blue LED irradiation | Converts E to Z | beilstein-journals.org |

| Z-selective Julia-Kocienski Olefination | N-sulfonylimines + Sulfones | Base (e.g., KHMDS) | High Z-selectivity (>99:1) | chemrxiv.orgnih.gov |

| Partial Hydrogenation | Alkyne Ester | H₂, Lindlar's Catalyst | High Z-selectivity | khanacademy.org |

Advanced Spectroscopic and Computational Characterization of Isopentyl 4 Methoxycinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize isopentyl 4-methoxycinnamate.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, vinylic, and aliphatic protons can be observed. rsc.org

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets. The vinylic protons of the cinnamate (B1238496) group, being in a trans configuration, exhibit a large coupling constant (J), usually around 16.0 Hz. rsc.org The protons of the isopentyl group show characteristic splitting patterns, including a triplet for the methylene (B1212753) group adjacent to the ester oxygen, a multiplet for the methine proton, and a doublet for the two terminal methyl groups. preprints.org The methoxy (B1213986) group protons appear as a sharp singlet. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.52–7.47 | m | |

| Aromatic-H | 6.95–6.87 | m | |

| Vinylic-H (α to C=O) | 6.32 | d | 16.0 |

| Vinylic-H (β to C=O) | 7.66 | d | 16.0 |

| Methoxy (-OCH₃) | 3.86 | s | |

| Methylene (-OCH₂-) | 4.44 | t | 7.1 |

| Methylene (-CH₂-) | 3.04 | t | 7.1 |

| Methine (-CH-) | 1.72-1.74 | m | |

| Methyl (-CH₃) | 0.95 | d | 6.8 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and the carbons of the isopentyl and methoxy groups. rsc.org

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. mdpi.com The aromatic carbons show a set of signals in the aromatic region, with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The vinylic carbons can be distinguished based on their electronic environment. The carbons of the isopentyl group and the methoxy group appear in the aliphatic region of the spectrum. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167.4 |

| Aromatic C (quaternary) | 161.5, 127.3 |

| Aromatic CH | 129.9, 114.5 |

| Vinylic CH (α to C=O) | 115.7 |

| Vinylic CH (β to C=O) | 144.6 |

| Methoxy (-OCH₃) | 55.5 |

| Methylene (-OCH₂-) | 65.0 |

| Methylene (-CH₂-) | 35.4 |

| Methine (-CH-) | 25.0 |

| Methyl (-CH₃) | 22.5 |

Note: The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₅H₂₀O₃, the expected monoisotopic mass is approximately 248.1412 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. preprints.org Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for cinnamate esters involve cleavage on either side of the ester oxygen and cleavage of the C-C bond adjacent to the carbonyl group. researchgate.net The fragmentation of this compound under mass spectrometric conditions can lead to the formation of characteristic fragment ions that help to confirm the structure of the isopentyl and methoxycinnamoyl moieties. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within the molecule.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.gov A strong absorption band is typically observed for the C=O stretching of the ester group around 1711 cm⁻¹. nih.gov The stretching of the benzene ring skeleton vibration is seen around 1607 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also present. nih.gov A very strong absorption peak around 825 cm⁻¹ is characteristic of a p-disubstituted benzene ring. nih.gov

UV-Vis spectroscopy is particularly important for a UV-filtering compound like this compound. The UV spectrum reveals the wavelengths at which the molecule absorbs light. This compound is primarily a UVB filter, with a maximum absorption wavelength (λmax) around 308-310 nm. nih.govmdpi.com The molar absorption coefficient at this wavelength is reported to be approximately 24,355 M⁻¹cm⁻¹. mdpi.com This strong absorption in the UVB range is due to π → π* electronic transitions within the conjugated system of the aromatic ring and the acrylate (B77674) group. researchgate.net

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to study cinnamate derivatives to predict their UV-Vis spectra and understand their electronic transitions. researchgate.net

For cinnamates, DFT calculations, often combined with time-dependent DFT (TD-DFT), can accurately predict the maximum absorption wavelength (λmax). researchgate.net These calculations show that the main electronic transition responsible for the UV absorption is a π → π* transition, involving the delocalization of electrons across the aromatic ring and the ester group. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding this transition. The energy gap between the HOMO and LUMO is related to the wavelength of light the molecule absorbs. researchgate.net Computational studies have shown that for cinnamates, the energy for the main electronic transition is around 3.95 eV. researchgate.net These theoretical approaches serve as a valuable tool for designing and understanding the properties of new UV filters. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of this compound at an atomic level. These simulations model the movements and interactions of atoms and molecules over time by iteratively solving Newton's equations of motion. For this compound and related cinnamic acid derivatives, MD simulations can elucidate intermolecular interactions with various biological structures, such as lipid bilayers, which are crucial for understanding its permeation and distribution within biological systems.

In practice, trajectories of the molecule are generated by treating the nuclei as classical particles. europa.eu Algorithms like the Velocity Verlet algorithm, as implemented in software packages such as MOLCAS 8.0, are used to integrate the equations of motion, calculating the positions and velocities of atoms simultaneously. europa.eu To describe the interatomic interactions within the simulation, force fields like the all-atom CHARMM generalized force field are employed. This approach has been used to study the interaction of similar molecules, like cinnamic acid, with lipid bilayers, revealing how factors such as protonation state can regulate their release kinetics. Such simulations can also characterize how the embedded molecule modulates the biophysical properties of the bilayer itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for predicting the potential effects of new or untested chemicals and for prioritizing substances for further experimental testing. wikipedia.orgsapub.org For this compound (also known as IMC), QSAR models can be developed to predict a range of in vitro biological activities, including potential endocrine-disrupting effects and the ability to permeate biological barriers. nih.govmdpi.com

Cinnamate derivatives, including this compound, have been investigated for potential estrogenic activities. nih.gov Studies have shown that IMC, along with other UV filters, could inhibit the activity of E2 in yeast human assays and moderately activate the estrogen receptor alpha (ERα). nih.gov QSAR models for these endpoints typically use molecular descriptors that quantify physicochemical properties and structural features of the molecule. wikipedia.org These descriptors are then correlated with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. mdpi.comnih.gov

Furthermore, QSAR models have been applied to predict the human placenta permeability of organic sunscreens and their derivatives. mdpi.com For instance, models have been developed to predict the fetus-to-mother blood concentration ratio (log FM) for compounds including the dimerization products of isoamyl 4-methoxycinnamate. mdpi.com These models help in assessing the potential for these compounds to cross the placental barrier, a critical factor in safety assessment. mdpi.com It was found that while many organic sunscreens have the potential to cross the placenta, the bulky dimerization products of sunscreens from the 4-methoxycinnamate group are an exception. mdpi.com

Table 1: Examples of In Vitro Biological Activities of this compound and Related Compounds Studied with QSAR Models

| Biological Activity/Endpoint | Modeling Approach/Context | Finding/Prediction | Citations |

| Estrogenic Activity | In vitro yeast human assays and reporter cell lines. | Could completely inhibit the activity of E2; moderately activates ERα. | nih.gov |

| Placenta Permeability | QSAR models predicting fetus-to-mother blood concentration ratio (log FM). | Dimerization products of isoamyl 4-methoxycinnamate are not expected to cross the placenta easily. | mdpi.com |

| Anti-inflammatory Effect | In vivo mouse model. | A 10% w/w solution showed an 83% inhibition of edema. | medchemexpress.com |

Predictive Modeling for Environmental Fate Parameters (e.g., Bioaccumulation)

Predictive modeling, particularly through QSARs, is a key component in assessing the environmental fate of chemical substances like this compound. A critical parameter evaluated is the bioconcentration factor (BCF), which measures a substance's potential to accumulate in aquatic organisms from the surrounding water. europa.euuninsubria.it For this compound, the BCF has been estimated using established QSAR models as part of regulatory assessments. europa.eu

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation guidance suggests that for substances with a logarithm of the octanol-water partition coefficient (log Kₒw) greater than 3, a BCF estimation is warranted. europa.eu this compound has an experimentally determined log Kₒw of 4.78, indicating a potential for bioaccumulation. europa.eu

To predict the BCF, at least two different QSAR models have been utilized:

EPI Suite™ (BCFBAF™ program): This model, from the US Environmental Protection Agency, uses a fragment-based approach based on a large set of non-ionic substances. europa.eunih.gov Using the experimental log Kₒw of 4.78 as input, this model calculated a BCF value of 662 L/kg. europa.eu

CAESAR QSAR model: This is a hybrid model based on a dataset of compounds with experimentally determined BCF values and employs a Neural Network approach with 8 molecular descriptors. europa.eu This model predicted a significantly lower BCF value of 28 L/kg for this compound. europa.eu

Both predicted BCF values fall below the regulatory cut-off criterion of 2000 L/kg, which is used to classify a substance as "bioaccumulative" (B). europa.eu Therefore, based on these QSAR predictions, this compound is not considered to be bioaccumulative. europa.eu For the purpose of chemical safety assessments, the more conservative, higher predicted BCF value of 662 L/kg is often used. europa.eu

Table 2: QSAR Model Predictions for the Bioconcentration Factor (BCF) of this compound

| QSAR Model | Methodology | Input Parameter (log Kₒw) | Predicted BCF (L/kg) | Predicted log BCF | Conclusion | Citations |

| EPI Suite™ (BCFBAF v3.01) | Fragment-based approach (Meylan et al. 1999) | 4.78 | 662 | 2.82 | Not considered bioaccumulative | europa.eu |

| CAESAR | Hybrid model (Zhao et al. 2008) | 4.78 | 28 | 1.45 | Not considered bioaccumulative | europa.eu |

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Photoprotective Mechanisms and Photochromism

Isopentyl 4-methoxycinnamate is a cinnamic acid derivative widely utilized for its ability to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum. Its efficacy as a UV filter is rooted in its photochemical properties, which allow it to absorb high-energy photons and dissipate the energy through various pathways, thereby preventing the radiation from damaging biological tissues.

Photoisomerization Dynamics and Conformational Changes

The primary photoprotective mechanism of cinnamate (B1238496) esters like this compound involves a reversible trans-cis photoisomerization. researchgate.net The molecule typically exists in the more stable trans (E) configuration. Upon absorbing UV radiation, the molecule is promoted to an excited state. This added energy allows for rotation around the carbon-carbon double bond, leading to the formation of the cis (Z) isomer.

Energy Dissipation Pathways and Photostability Enhancement

The process of photoisomerization is a key energy dissipation pathway. By converting the electronic excitation energy into rotational energy (the twisting of the double bond) and subsequently releasing it as heat, the molecule can return to its ground state without undergoing chemical reactions that would lead to degradation. This cycle of absorption and energy dissipation contributes to the compound's function as a UV filter.

While this mechanism provides photoprotection, cinnamate derivatives are known to undergo photodegradation processes that can reduce their effectiveness. researchgate.net Research on related compounds like Octyl Methoxycinnamate (OMC) shows that in addition to isomerization, photodegradation can occur, though this compound is designed to offer photostability. science.gov The efficiency of the isomerization pathway is crucial for maintaining the chemical integrity and photoprotective capability of the molecule over time.

UV Absorption Profiles and Wavelength Specificity

This compound is primarily classified as a UVB filter. unirioja.es Its molecular structure, featuring a conjugated system of double bonds within the cinnamate moiety and an electron-donating methoxy (B1213986) group, is specifically tuned to absorb energy in the UVB range (280-320 nm). researchgate.netevitachem.com The maximum absorption wavelength (λmax) for related cinnamate esters is typically found around 310 nm. ugm.ac.idmdpi.com The absorption of a UV photon excites electrons within this conjugated system, initiating the photoprotective processes. evitachem.com Although its primary function is UVB absorption, the tail of its absorption spectrum can extend into the short-wave UVA range. ugm.ac.id

| Compound Family | Primary Absorption Range | Typical λmax | Key Mechanism |

|---|---|---|---|

| Methoxycinnamates (e.g., this compound) | UVB | ~310 nm | trans-cis Isomerization |

In Vitro Cellular Responses and Molecular Pathologies

Investigating the effects of chemical compounds at the cellular level is crucial for understanding their biological impact. In vitro studies using cell cultures allow for controlled assessments of cytotoxicity and specific molecular pathways.

Cell Viability and In Vitro Cytotoxicity Assessments

The cytotoxicity of cosmetic ingredients is often evaluated using standardized in vitro assays on various cell lines, such as mouse fibroblasts (e.g., 3T3) or human skin cells. researchgate.net These tests measure cell viability and proliferation to determine the concentration at which a substance may become toxic to cells. nih.govresearchgate.net

Commonly used methods include the MTT assay, which measures the metabolic activity of mitochondria, and the crystal violet (CV) assay, which stains the DNA of viable cells. nih.gov These assays generate dose-response curves from which an IC50 value (the concentration required to inhibit 50% of cell growth or viability) can be calculated. researchgate.net For this compound, toxicological evaluations have been conducted to ensure its suitability for topical applications, with studies indicating low cytotoxicity within typical usage ranges. europa.eu The in vitro 3T3 NRU phototoxicity test is a validated method used to assess whether a chemical becomes cytotoxic upon exposure to UV light. researchgate.net

| Assay | Principle | Endpoint Measured |

|---|---|---|

| MTT Assay | Mitochondrial reductase enzymes convert yellow tetrazolium salt (MTT) to purple formazan crystals. | Cell Viability (Metabolic Activity) |

| Crystal Violet Assay | The dye binds to proteins and DNA of adherent cells. | Cell Viability (Biomass) |

| Neutral Red Uptake (NRU) Assay | Viable cells incorporate the neutral red dye into their lysosomes. | Cell Viability (Lysosomal Integrity) |

Mitochondrial Integrity and Apoptosis Induction Pathways

Mitochondria are central to cellular health, playing roles in energy production and regulated cell death (apoptosis). The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial membrane. plos.org A loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c, activating a cascade of caspases (executioner proteins) that dismantle the cell. nih.govwaocp.org

While extensive research links various chemical compounds to the induction of apoptosis through mitochondrial pathways, specific studies focusing solely on this compound's direct impact on mitochondrial integrity and apoptosis induction are not widely documented in the provided search results. Generally, for a compound to be considered non-toxic in topical applications, it should not significantly disrupt mitochondrial function or induce apoptosis in healthy skin cells under normal conditions. For instance, studies on other substances show that the induction of apoptosis is marked by an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial depolarization. plos.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

This compound, also known as amiloxate (B135550), has been investigated for its role in oxidative stress pathways. In vitro studies on human liver cell models (SMMC-7721) have demonstrated that exposure to this compound can lead to a significant increase in reactive oxygen species (ROS) typology.com. This disruption of the intracellular redox balance is further characterized by the inhibition of key antioxidant enzymes, including catalase, glutathione peroxidase, and superoxide dismutase typology.com.

The elevation of ROS and impairment of antioxidant defenses contribute to cellular damage. This is evidenced by an increase in markers of oxidative stress, such as malondialdehyde, an indicator of lipid peroxidation, and lactate dehydrogenase, which signals cell damage typology.com. Furthermore, the induced oxidative stress is associated with a loss of mitochondrial membrane potential, a critical event in the initiation of apoptosis typology.com. These findings suggest a mechanism where this compound induces cytotoxicity through the generation of ROS and subsequent oxidative damage to cellular components.

Table 1: Effects of this compound on Oxidative Stress Markers in SMMC-7721 Human Liver Cells

| Parameter | Observed Effect | Implication | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Marked Increase | Inducement of oxidative stress | typology.com |

| Catalase Activity | Inhibition | Impaired antioxidant defense | typology.com |

| Glutathione Peroxidase Activity | Inhibition | Impaired antioxidant defense | typology.com |

| Superoxide Dismutase Activity | Inhibition | Impaired antioxidant defense | typology.com |

| Malondialdehyde (MDA) | Increase | Lipid peroxidation/cellular damage | typology.com |

| Lactate Dehydrogenase (LDH) | Increase | Cell membrane damage | typology.com |

| Mitochondrial Membrane Potential | Loss | Initiation of apoptosis | typology.com |

Modulation of Gene and Protein Expression

The cellular stress induced by this compound extends to the modulation of genes and proteins central to cell survival and death. In human liver cell models, exposure to the compound has been shown to activate mitochondrial apoptotic pathways typology.com. This involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, the expression or activity of the pro-apoptotic protein Bax is implicated, alongside the anti-apoptotic protein Bcl-2 typology.com.

The activation cascade continues downstream, leading to the involvement of Caspase-3, an executioner caspase that plays a pivotal role in the final stages of apoptosis typology.com. The activation of this pathway indicates that this compound can trigger programmed cell death by altering the expression and function of key regulatory proteins.

While direct studies on this specific cinnamate are focused on apoptotic proteins, research on the structurally similar compound Octyl methoxycinnamate has shown modulation of a panel of 17 DNA damage-responsive genes and changes in the expression of the p53 tumor suppressor protein in human cell lines following UV exposure nih.gov. This suggests that cinnamate esters as a class may have the potential to influence a broader range of gene expression profiles related to cellular stress and damage responses.

Table 2: Modulation of Apoptotic Proteins by this compound

| Protein | Role in Apoptosis | Observed Effect | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Activation/Involvement | typology.com |

| Bcl-2 | Anti-apoptotic | Involvement in pathway | typology.com |

| Caspase-3 | Executioner caspase | Activation/Involvement | typology.com |

Endocrine System Interactions in In Vitro Assays

This compound is classified as a potential endocrine-disrupting compound and has been evaluated for its interaction with hormone receptors in various in vitro systems incibeauty.comtypology.comnih.gov.

Estrogen Receptor Modulation and Activity Inhibition

The estrogenic and anti-estrogenic potential of this compound has produced varied results depending on the assay system. In a yeast-based assay expressing the human estrogen receptor alpha (ERα), the compound exhibited anti-estrogenic activity typology.com. This suggests that it can inhibit the activity of the estrogen receptor in this model.

Conversely, a different in vitro study that screened numerous UV filters using a recombinant yeast assay with the rainbow trout estrogen receptor alpha (rtERα) found this compound (IMC) to be inactive oup.com. In this specific assay, the compound did not elicit an estrogenic response up to the highest tested concentration oup.com. These differing results highlight the complexity of assessing endocrine activity, where effects can be specific to the receptor type (e.g., human vs. fish) and the particularities of the experimental model.

Androgen Receptor Agonism/Antagonism in Cellular Models

In cellular models designed to detect interactions with the androgen receptor (AR), this compound has been shown to possess antagonistic properties. An in vitro assay utilizing yeast cells that express human androgen receptors identified anti-androgenic activity for the compound typology.com. This finding indicates that this compound can block or inhibit the normal function of the androgen receptor in this specific experimental context. This aligns with findings for other UV filters, some of which have also demonstrated anti-androgenic activity in various cell-based bioassays researchgate.net.

Anti-inflammatory Mechanisms in Experimental Models

In Vitro Anti-inflammatory Assays

While direct in vitro anti-inflammatory data for this compound is limited, extensive research on the closely related compound, Ethyl-p-methoxycinnamate (EPMC), provides significant insight into potential mechanisms of action. These studies suggest that the anti-inflammatory properties of methoxycinnamate esters may be mediated through the inhibition of key enzymes and pro-inflammatory mediators.

Cyclooxygenase (COX) Inhibition: In an in vitro assay, EPMC was found to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes mdpi.com. The inhibition of COX-2 was more pronounced (57.82%) compared to that of COX-1 (42.9%) mdpi.com. The half-maximal inhibitory concentrations (IC50) were estimated to be 1.12 µM for COX-1 and 0.83 µM for COX-2 mdpi.com. This dual inhibition mechanism is crucial as it reduces the synthesis of prostaglandins, which are key mediators of inflammation.

Lipoxygenase (LOX) Inhibition: The anti-inflammatory activity of EPMC has also been linked to the inhibition of the lipoxygenase (LOX) pathway. Studies have shown that EPMC can reduce the production of leukotriene B4 (LTB4), a potent inflammatory mediator synthesized via the LOX enzyme nih.govresearchgate.net. This indicates that the compound has the potential to act as a LOX inhibitor nih.govresearchgate.net.

Inhibition of Pro-inflammatory Cytokines and Mediators: Further mechanistic studies using the human macrophage cell line U937 demonstrated that EPMC significantly inhibits pro-inflammatory cytokines, including interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) nih.govscielo.br. A moderate inhibition of nitric oxide (NO) was also observed in these macrophages nih.govscielo.br.

Table 3: In Vitro Anti-inflammatory Activity of Ethyl-p-methoxycinnamate (EPMC)

| Assay/Target | Result | IC50 Value | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) Inhibition | 42.9% | 1.12 µM | mdpi.com |

| Cyclooxygenase-2 (COX-2) Inhibition | 57.82% | 0.83 µM | mdpi.com |

| Leukotriene B4 (LTB4) Production | Reduction | Not specified | nih.govresearchgate.net |

| Interleukin-1 (IL-1) Inhibition | Significant Inhibition | Not specified | nih.govscielo.br |

| Tumor Necrosis Factor-α (TNF-α) Inhibition | Significant Inhibition | Not specified | nih.govscielo.br |

| Nitric Oxide (NO) Inhibition | Moderate Inhibition | Not specified | nih.govscielo.br |

Antimicrobial Properties and Mechanisms (In Vitro)

The investigation into the antimicrobial properties of this compound has yielded specific insights from in vitro studies. Research on a series of synthetic cinnamates evaluated the antibacterial activity of a closely related compound, isopentyl cinnamate. In this study, the derivative containing the isopentyl group was found to be inactive against the bacterial strains tested.

While cinnamic acid and its derivatives are generally noted for their potential antimicrobial activities, the specific ester this compound has not shown broad-spectrum antibacterial effects in the available research. The structural characteristics of the ester, particularly the length and branching of the isopentyl group, may contribute to this lack of activity due to steric effects that influence its interaction with microbial targets. It is theorized that due to its structural similarity to cinnamic acid, it may possess some antimicrobial properties, but direct experimental evidence is limited.

Table 2: In Vitro Antibacterial Activity of a Cinnamate with an Isopentyl Group

| Compound | Tested Strains | Result |

| Isopentyl Cinnamate | S. aureus (ATCC-35903), S. epidermidis (ATCC-12228), P. aeruginosa (ATCC-25853) | Inactive |

Environmental Chemistry and Ecotoxicological Research

Environmental Occurrence and Distribution

The use of Isopentyl 4-methoxycinnamate in personal care products leads to its release into the environment, primarily through wastewater from showering and recreational activities.

Detection in Wastewater and Aquatic Systems

Studies have confirmed the presence of this compound, also known as amiloxate (B135550), in various aquatic environments. In a study of a freshwater recreational reservoir in Queensland, Australia, amiloxate was detected and its environmental half-life was estimated to be 6.6 hours. nih.gov Another study examining seawater from various Spanish beaches detected a group of eight different sunscreen active ingredients, including isoamyl 4-methoxycinnamate (IMC), with concentrations ranging from 0 to 880 ng/L. mq.edu.auresearchgate.net The levels of such UV filters in the environment can fluctuate based on factors like season and time of day, with higher concentrations often found during summer months. mq.edu.auresearchgate.net

Below is a table summarizing the detection of this compound in aquatic systems:

| Location | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Enoggera Reservoir, Queensland, Australia | Freshwater | Not specified, but half-life of 6.6 hours calculated | nih.gov |

| Spanish Beaches | Seawater | 0 - 880 ng/L (for a group of 8 UV filters including IMC) | mq.edu.auresearchgate.net |

Presence in Biota (e.g., Fish, Marine Mammals, Seafood)

While many UV filters are lipophilic and have the potential for bioaccumulation in aquatic organisms, there is currently a lack of specific data on the detection of this compound in fish, marine mammals, or seafood. researchgate.net However, studies on the related compound, ethylhexyl methoxycinnamate (EHMC), have shown its potential to accumulate in zebrafish and be transferred to their offspring. typology.com This suggests that cinnamate-based UV filters as a class of compounds may have the potential to bioaccumulate, though further research is needed to confirm this for this compound specifically. vubp.cz

Biodegradation and Environmental Fate Studies

Understanding the degradation and persistence of this compound is crucial for assessing its long-term environmental impact.

Degradation Pathways in Environmental Matrices

Cinnamate-based UV filters can undergo degradation through processes like photodegradation. redalyc.org For instance, the related compound octyl methoxycinnamate is known to undergo photodegradation, which can lead to the formation of various photoproducts. researchgate.net The primary photochemical reaction for many cinnamate (B1238496) derivatives is isomerization from the trans to the cis form. redalyc.org While specific degradation pathways for this compound in various environmental matrices are not yet fully elucidated, it is expected to follow similar patterns to other cinnamate-based UV filters.

Assessment of Environmental Persistence

The environmental persistence of this compound has been evaluated in several studies. In a controlled experiment using surface water exposed to natural light, the half-life of amiloxate was determined to be 6.6 hours, suggesting that it can degrade relatively quickly under certain conditions. nih.gov A report from the UK Environment Agency, using a closed bottle test, found a biodegradation rate of 36% over 28 days. researchgate.net Some sources also describe the compound as having high persistence in the environment.

The following table summarizes findings on the environmental persistence of this compound:

| Study/Report | Finding | Metric |

|---|---|---|

| O'Malley et al. (2021) | 6.6 hours | Environmental Half-life |

| UK Environment Agency (2010) | 36% in 28 days | Biodegradation (Closed Bottle Test) |

Ecotoxicity Assessments in Non-Mammalian Models

Concerns have been raised about the potential ecotoxicological effects of this compound on various non-mammalian organisms. One of the significant environmental concerns is its impact on coral reefs, where it has been observed to cause coral bleaching. typology.com This indicates severe cellular stress in corals and can have cascading effects on the entire marine ecosystem.

Aquatic Organism Toxicity (e.g., Algae, Fish)

Direct, publicly available experimental data detailing the acute and chronic toxicity of this compound to aquatic organisms such as algae, invertebrates, and fish is scarce. The compound is recognized for its "potential aquatic ecotoxicity" typology.comtypology.com. Observations in marine environments have indicated that contact with isoamyl p-methoxycinnamate can contribute to coral bleaching, a significant stress response that can lead to coral mortality and ecosystem degradation typology.com.

While specific LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for this compound are not readily found in the literature, data for the structurally similar and widely studied UV filter, Ethylhexyl Methoxycinnamate (EHMC), can provide context for the potential toxicity of cinnamate-based compounds. It is critical to note that the following data is for EHMC, not this compound, and serves only as an illustrative example for a related chemical.

| Organism | Endpoint | Value (mg/L) | Reference Compound |

|---|---|---|---|

| Desmodesmus subspicatus (Green Algae) | 72h EC10 (Growth Inhibition) | 0.24 | Ethylhexyl Methoxycinnamate (EHMC) |

| Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 0.57 | Ethylhexyl Methoxycinnamate (EHMC) |

| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | 0.04 | Ethylhexyl Methoxycinnamate (EHMC) |

This table presents ecotoxicity data for Ethylhexyl Methoxycinnamate (EHMC), a compound structurally similar to this compound, to provide context. Data is sourced from studies on EHMC.

Bioaccumulation Potential and Bioconcentration Factors (BCF) in Aquatic Organisms

The potential for a chemical to bioaccumulate in an organism is often initially assessed using its octanol-water partition coefficient (log Kow). A higher log Kow value generally suggests a greater potential for the substance to accumulate in the fatty tissues of organisms. For this compound, a computationally predicted XLogP3 value of 3.9 is reported, which is equivalent to the log Kow nih.gov.

Regulatory frameworks often consider a log Kow value greater than 3 as a trigger for further bioaccumulation assessment. Therefore, with a value of 3.9, this compound possesses a physicochemical property that suggests a potential for bioaccumulation in aquatic organisms nih.gov.

However, there is a lack of specific experimental studies that have determined the Bioconcentration Factor (BCF) for this compound in aquatic species. The BCF is a more definitive measure, comparing the concentration of a chemical in an organism to the concentration in the surrounding water. Without such studies, the bioaccumulation potential remains predicted based on its lipophilicity rather than being confirmed through direct measurement in organisms.

| Compound | Parameter | Value | Implication |

|---|---|---|---|

| This compound | XLogP3 (log Kow) | 3.9 | Potential for Bioaccumulation |

| This compound | Bioconcentration Factor (BCF) | No data available | Bioaccumulation potential not experimentally confirmed |

Physiological and Biochemical Impacts on Non-Mammalian Organisms

This compound is suspected of being an endocrine disruptor, which indicates it has the potential to interfere with the hormonal systems of organisms typology.comtypology.com. In non-mammalian marine organisms, one of the most noted impacts is its association with coral bleaching typology.com. This phenomenon involves the expulsion of symbiotic algae (zooxanthellae) from the coral tissue, leading to a loss of color and the primary source of nutrition, which is a severe physiological stress response.

While specific biochemical studies on this compound in non-mammalian aquatic life are limited, research on the related compound Ethylhexyl Methoxycinnamate (EHMC) in zebrafish (Danio rerio) has revealed various impacts. These include the disruption of the thyroid hormonal balance and transcriptional changes in genes associated with neurotoxicity and nephrotoxicity researchgate.net. Such findings on a similar compound suggest potential pathways by which this compound might exert sublethal effects on aquatic vertebrates.

Mixture Toxicity and Synergistic/Antagonistic Effects

Mechanistic Basis of Combined Environmental Stressors

The mechanisms through which mixtures of pollutants exert their effects can be complex. Synergistic effects can occur when one chemical enhances the uptake, metabolism, or toxic action of another. For example, some pollutants can increase the production of reactive oxygen species (ROS), leading to oxidative stress. If multiple compounds in a mixture share this mechanism, or if one inhibits an organism's antioxidant defenses, the combined effect could be significantly greater than from individual exposure nih.gov.

Conversely, antagonistic effects might arise if compounds compete for the same uptake pathway or if one compound induces detoxification enzymes that then metabolize and eliminate a second compound more rapidly. Without specific research, the mechanistic basis of how this compound interacts with other environmental stressors is purely speculative. Understanding these interactions is crucial for a realistic assessment of its environmental risk.

Materials Science and Advanced Formulation Research Focus on Inherent Compound Properties and Interactions with Materials

Photostability of Isopentyl 4-methoxycinnamate in Various Matrices

The photostability of a UV filter is a critical parameter, as its degradation can lead to a loss of protective efficacy and the formation of potentially harmful byproducts. uniwa.gr this compound, like other cinnamate (B1238496) derivatives, can undergo photochemical reactions upon exposure to UV radiation. researchgate.net

This compound is an organic molecule that functions as a UVB filter. mdpi.comwikipedia.org Upon absorption of UV radiation, cinnamate derivatives can undergo trans-cis isomerization. researchgate.net This isomerization from the E (trans) isomer to the Z (cis) isomer can alter the molecule's UV absorption properties. researchgate.net Studies on the related compound, octyl p-methoxycinnamate, have shown that exposure to sunlight leads to its degradation, primarily through this E/Z isomerization. researchgate.net This process can result in a decrease in the molar extinction coefficient and a shift in the maximum absorption wavelength, thereby reducing its effectiveness as a UV filter. researchgate.net Furthermore, photodegradation can lead to the formation of other byproducts, including potential dimerization products. mdpi.com

To counteract the photodegradation of this compound and similar UV filters, various strategies are employed in formulations. One common approach is the inclusion of antioxidants. researchgate.net These molecules can help to mitigate the formation of reactive oxygen species (ROS) that can be generated during UV exposure and contribute to the degradation of the UV filter. researchgate.net Natural compounds with radical scavenging properties, such as polyphenols and vitamins, are of increasing interest for this purpose. mdpi.com Another strategy involves combining it with other photostable UV filters that can help to stabilize more photo-labile compounds. google.com Encapsulation techniques are also a significant method for improving photostability. researchgate.net

Supramolecular Chemistry for Enhanced Functionality and Environmental Profile

Supramolecular chemistry, particularly the use of host-guest complexes, offers a promising avenue for improving the properties of this compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal host molecules for encapsulating lipophilic compounds like this compound. researchgate.netbeilstein-journals.org This encapsulation can enhance the water solubility of poorly soluble guest molecules and protect them from degradation. beilstein-journals.orgnih.gov

A study focused on creating a host-guest supramolecular complex using Sulfobutyl-β-cyclodextrin sodium salt (SBE-β-CD) as the host and this compound (referred to as IMC in the study) as the guest. mdpi.com The complex was prepared using a "saturated solution method." mdpi.com The research demonstrated that this encapsulation resulted in a material with improved water solubility while maintaining its UV absorption properties. mdpi.com The encapsulation rate was reported to be 84.45%. mdpi.com

Table 1: Encapsulation of this compound

| Host Molecule | Guest Molecule | Preparation Method | Encapsulation Rate | Key Finding | Reference |

|---|

The formation and properties of host-guest complexes are characterized using various analytical techniques. Quantum chemistry methods can be used to calculate the inclusion properties of the complex. mdpi.com The study involving this compound and SBE-β-CD utilized the PM6 method in Gaussian 16 software for fully optimized SCF calculations to understand the conformations of the complex. mdpi.com

The release of the guest molecule from the cyclodextrin (B1172386) cavity is a crucial aspect of its functionality. This release is typically a dynamic equilibrium process. In solution, the guest molecule can partition between the cyclodextrin cavity and the surrounding solvent. Factors such as temperature, pH, and the presence of competing molecules can influence this equilibrium and, consequently, the release of the encapsulated compound. The study on the IMC-SBE-β-CD complex found it had optimal stability at 30 °C. mdpi.com In sunscreen applications, cyclodextrins are used to enable a controlled release of the active ingredients, ensuring prolonged and consistent UV protection. researchgate.net

Integration into Advanced Materials for Broad-Spectrum UV Protection

To achieve broad-spectrum UV protection, this compound, primarily a UVB absorber, is often combined with other UVA and UVB filters. mdpi.comgoogle.com Advanced formulation strategies aim to create photostable and effective sunscreen products. The integration of this compound into various delivery systems is a key area of research. Encapsulation into systems like liposomes or inclusion in cyclodextrin complexes can help to limit cutaneous penetration of the UV filter, enhancing its safety profile. uniwa.grnih.gov Furthermore, developing high molecular weight UV filters is another strategy to reduce skin absorption. mdpi.com The use of this compound in combination with other filters and photostabilizers is essential for creating advanced materials that offer comprehensive and lasting protection against UV radiation. google.comgoogle.com

Future Research Directions and Identified Gaps

Development of Novel and Sustainable Green Synthesis Routes

The current chemical synthesis of isopentyl 4-methoxycinnamate raises environmental concerns, prompting a shift towards more sustainable "green" chemistry approaches.

Table 1: Comparison of Synthesis Routes for Cinnamate (B1238496) Esters

| Synthesis Approach | Advantages | Research Focus |

|---|---|---|

| Solvent-free Wittig Reactions | Eliminates hazardous organic solvents, high efficiency. smolecule.com | Optimization of reaction conditions and catalyst systems. smolecule.com |

| Enzymatic Esterification | High selectivity, mild reaction conditions, environmentally benign. cosmeticsandtoiletries.comsmolecule.com | Screening for robust enzymes, use of natural substrates. cosmeticsandtoiletries.com |

| Heteropolyacid-catalyzed Esterification | Recyclable catalysts, reduced waste. smolecule.com | Catalyst development and reusability studies. smolecule.com |

| Palladium-catalyzed Heck Reaction | Use of cost-effective and thermally robust ionic liquids. researchgate.net | Development of environmentally friendly protocols. researchgate.net |

Comprehensive Mechanistic Elucidation of In Vitro Biological Activities at the Molecular Level

While some studies have investigated the biological effects of this compound, a deeper understanding of its mechanisms of action at the molecular level is required. researchgate.net

Future research should focus on elucidating the precise molecular pathways through which this compound interacts with biological systems. Studies have suggested that cinnamate UV absorbers can induce apoptosis, potentially through pathways involving mitochondrial damage. researchgate.netresearchgate.net Further investigation is needed to identify the specific protein and enzyme targets within these pathways. researchgate.net The use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound exposure. hilarispublisher.com These advanced analytical techniques can help in biomarker discovery and in understanding the compound's mode of action, particularly concerning potential endocrine-disrupting effects. hilarispublisher.comcranfield.ac.uk In silico molecular modeling and virtual screening methods can also be employed to predict binding interactions with nuclear receptors and other potential biological targets. cranfield.ac.uk

Advanced Ecotoxicological Modeling and Environmental Risk Assessment for Ecosystem Health

The widespread use of this compound necessitates a thorough evaluation of its environmental risks. nih.govresearchgate.net While it is known to be released into the environment, there is a need for more comprehensive data on its occurrence and effects on various ecosystems. europa.euresearchgate.net

Future research should focus on developing advanced ecotoxicological models to predict the environmental fate and impact of this compound. researchgate.net This includes conducting further studies on its bioaccumulation potential in aquatic organisms, as current QSAR models provide varying predictions. europa.eu While some studies have assessed its toxicity to marine organisms at different trophic levels, more research is needed to understand its long-term effects and the risks posed by its presence in mixtures with other environmental contaminants. mauicounty.govdiva-portal.org A tentative environmental risk assessment has indicated that a more thorough ecotoxicological analysis is warranted, as an environmental risk cannot be entirely ruled out. researchgate.net The development of more accurate environmental risk assessments will require new data on both the environmental occurrence and the ecotoxicological effects of this compound. researchgate.net

Table 2: Key Parameters in the Ecotoxicological Profile of this compound

| Parameter | Value/Observation | Source |

|---|---|---|

| Water Solubility | 0.8 mg/L at 20 °C | europa.eu |

| Log KOW | 4.78 | europa.eu |

| Log BCF (Predicted) | 1.45 - 2.82 | europa.eu |

| Bioaccumulation Potential | May have a certain potential for bioaccumulation in aquatic organisms. | europa.eu |

| Environmental Occurrence | Detected in various environmental matrices. | researchgate.netdiva-portal.org |

Design and Synthesis of Environmentally Benign Derivatives of this compound

To mitigate the potential environmental and health risks associated with this compound, research into designing and synthesizing safer, more environmentally friendly alternatives is crucial. nih.gov

One promising approach is the development of host-guest supramolecular complexes. nih.gov For example, encapsulating this compound within a host molecule like sulfobutyl-β-cyclodextrin sodium salt has been shown to improve its water solubility and biosecurity while retaining its UV-absorbing properties. nih.gov Future research should explore other encapsulation methods and host molecules to enhance the environmental profile of this UV filter. Another avenue of research is the synthesis of derivatives with improved biodegradability and reduced potential for bioaccumulation. This could involve modifying the chemical structure, for instance, by introducing functional groups that are more susceptible to microbial degradation. Structure-activity relationship (SAR) studies can guide the design of these new derivatives, optimizing for both efficacy and environmental safety. researchgate.net

Development of Highly Sensitive Analytical Methods for Environmental Monitoring of the Compound

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in various environmental compartments and biological samples. nih.govnih.gov

Future research should focus on developing and validating highly sensitive analytical techniques capable of detecting trace levels of this compound. hilarispublisher.com While methods like high-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are commonly used, there is a continuous need to improve their sensitivity and efficiency. hilarispublisher.comnih.gov Innovations in sample preparation, such as vortex-assisted leaching and dispersive liquid-liquid microextraction (DLLME), can enhance the extraction and concentration of the analyte from complex matrices like sand and water. rsc.org The development of novel detection technologies, including biosensors and microfluidic devices, could enable real-time and on-site monitoring of this compound in the environment. hilarispublisher.com The integration of these advanced analytical methods with robust data processing and statistical tools will be crucial for reliable environmental risk assessment and management. hilarispublisher.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl p-methoxycinnamate |

| Sulfobutyl-β-cyclodextrin sodium salt |

| 4-Methoxycinnamic acid |

| Isopentanol |

| 2-Ethylhexyl 4-methoxycinnamate |

| 2-Ethoxyethyl 4-methoxycinnamate |

| Octocrylene |

| Sulisobenzone |

| Enzacamene |

| 4-Bromoanisole |

| 2-Ethylhexyl acrylate (B77674) |

| Methyl 3-hydroxy-4-methoxycinnamate |

| Ergosterol |

| Lepidepyrone |

| Piceatannol |

| 4-Methylbenzylidene-camphor |

| Benzophenone-3 |

| Benzophenone-4 |

| 3-Benzylidene camphor |

| Homosalate |

| 4-Aminobenzoic acid |

| Porphyra-334 |

| Gallic acid |

| Caffeic acid |